molecular formula C32H34ClN7O2 B2732869 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide CAS No. 887213-51-6

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide

Cat. No.: B2732869
CAS No.: 887213-51-6
M. Wt: 584.12
InChI Key:
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Description

3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C32H34ClN7O2 and its molecular weight is 584.12. The purity is usually 95%.
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Scientific Research Applications

Quality Control and Antimalarial Potential

Research efforts have been directed towards developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, highlighting a leader compound with promising antimalarial properties. The proposed quality control methods encompass a range of indicators, including description, solubility, identification through spectroscopy, and assay by potentiometric titration, among others, to ensure the substance's quality for further in-depth studies (Danylchenko et al., 2018).

Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and their antimicrobial activities have been synthesized, showcasing the potential of these compounds to act against various microorganisms. Some derivatives demonstrated good to moderate activities, indicating their relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antihistaminic Agents

A series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their H1-antihistaminic activity, presenting a new class of antihistamines. Notably, one compound showed higher potency and lower sedation effects compared to the standard chlorpheniramine maleate, suggesting its potential as a prototype molecule for further development in this class (Alagarsamy et al., 2007).

Antibacterial Agents

The synthesis of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives and their screening for antibacterial activities against various strains including Staphylococcus aureus and Escherichia coli demonstrate the potential of these compounds as antibacterial agents. The chemical structures were confirmed by various spectroscopic methods and the compounds showed promising results in preliminary antibacterial activity tests (Zeydi et al., 2017).

Antihypertensive Activity

Research into 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones has yielded compounds with significant antihypertensive activity in spontaneously hypertensive rats, with one particular compound showing superior efficacy to the reference standard prazocin. This highlights the potential of these compounds in the development of new antihypertensive medications (Alagarsamy & Pathak, 2007).

Properties

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O2/c1-23-11-12-25(33)21-28(23)38-19-17-37(18-20-38)16-15-34-30(41)14-13-29-35-36-32-39(22-24-7-3-2-4-8-24)31(42)26-9-5-6-10-27(26)40(29)32/h2-12,21H,13-20,22H2,1H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAWHALSXLINSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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